molecular formula C10H13NO4 B12440799 Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid CAS No. 54172-60-0

Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid

Cat. No.: B12440799
CAS No.: 54172-60-0
M. Wt: 211.21 g/mol
InChI Key: NIIHAAOVHBSZJW-UHFFFAOYSA-N
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Description

Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid is an α-amino acid derivative characterized by a phenyl ring substituted with a hydroxy group at the para position (C4) and an ethoxy group at the meta position (C3). The amino group is attached to the α-carbon of the acetic acid backbone, conferring both acidic (carboxylic acid) and basic (amine) functionalities. This structural motif is common in pharmaceutical intermediates, where substituents on the phenyl ring modulate solubility, bioavailability, and target interactions .

Properties

CAS No.

54172-60-0

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid

InChI

InChI=1S/C10H13NO4/c1-2-15-8-5-6(3-4-7(8)12)9(11)10(13)14/h3-5,9,12H,2,11H2,1H3,(H,13,14)

InChI Key

NIIHAAOVHBSZJW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C(=O)O)N)O

Origin of Product

United States

Preparation Methods

Strecker Synthesis from 4-Hydroxy-3-Ethoxybenzaldehyde

The Strecker amino acid synthesis is a classical method for α-amino acids, adapted here for the target compound.

Steps :

  • Synthesis of 4-Hydroxy-3-Ethoxybenzaldehyde :
    • Protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) is selectively ethylated using diethyl sulfate and potassium carbonate in toluene at 80–110°C. The 3-hydroxy group is ethoxylated, leaving the 4-hydroxy group intact. Yield: ~85%.
    • Alternative: Ethylation of vanillin (4-hydroxy-3-methoxybenzaldehyde) via demethylation and re-ethylation, though less efficient.
  • Strecker Reaction :

    • The aldehyde is reacted with ammonium chloride and sodium cyanide in aqueous methanol to form 2-amino-2-(4-hydroxy-3-ethoxyphenyl)acetonitrile.
    • Conditions : 0–25°C, 12–24 hours. Yield: ~70%.
  • Hydrolysis of Nitrile to Carboxylic Acid :

    • The nitrile intermediate is hydrolyzed using 6M HCl under reflux (4–6 hours) to yield the amino acid.
    • Yield : ~90% after purification.

Advantages :

  • High regioselectivity and minimal side reactions.
  • Avoids hazardous reagents (e.g., bromine or gaseous HCl).

Multi-Step Synthesis from Ethyl 2-Ethoxy-4-Methylbenzoate

This method adapts intermediates from Repaglinide synthesis.

Steps :

  • Esterification and Etherification :
    • 2-Hydroxy-4-methylbenzoic acid is reacted with diethyl sulfate and K₂CO₃ in toluene at 100–110°C to form ethyl 2-ethoxy-4-methylbenzoate. Yield: 92%.
  • Allylic Bromination :

    • The methyl group is brominated using N-bromosuccinimide (NBS) and 2,2'-azobis(isobutyronitrile) (AIBN) in cyclohexane. Yield: 88%.
  • Cyanation :

    • The bromomethyl intermediate is treated with NaCN and tetrabutylammonium bromide in dichloromethane/water. Yield: 85%.
  • Amination and Hydrolysis :

    • The nitrile is reduced to an amine using LiAlH₄, followed by hydrolysis with 2N NaOH in methanol to yield the amino acid. Yield: 72%.

Advantages :

  • Scalable with industrial solvents (cyclohexane instead of CCl₄).
  • Avoids cryogenic conditions required in prior methods.

Direct Amination of 4-Hydroxy-3-Ethoxyphenylacetic Acid

A shorter route involves introducing the amino group directly into the phenylacetic acid framework.

Steps :

  • Preparation of 4-Hydroxy-3-Ethoxyphenylacetic Acid :
    • 4-Hydroxy-3-ethoxyphenylacetonitrile is hydrolyzed with HCl in ethanol. Yield: 89%.
  • Amination via Hofmann Rearrangement :
    • The carboxylic acid is converted to an amide using thionyl chloride and NH₃, followed by Hofmann degradation with Br₂/NaOH.
    • Yield : ~65%.

Limitations :

  • Lower yield due to side reactions during amidation.
  • Requires toxic reagents (Br₂).

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Scalability Hazard Profile
Strecker Synthesis 4-Hydroxy-3-ethoxybenzaldehyde NH₄Cl, NaCN, HCl 70–90% High Low (no halogens)
Multi-Step Synthesis 2-Hydroxy-4-methylbenzoic acid NBS, NaCN, LiAlH₄ 72–88% Moderate Moderate (uses NBS)
Direct Amination 4-Hydroxy-3-ethoxyphenylacetonitrile SOCl₂, NH₃, Br₂ 65% Low High (uses Br₂)

Challenges and Optimizations

  • Regioselectivity in Ethylation : Diethyl sulfate offers better control over ethoxylation compared to ethyl bromide.
  • Cyanide Handling : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve NaCN reactivity in biphasic systems.
  • Purification : Silica gel chromatography or recrystallization from ethyl acetate/hexane removes diastereomers.

Industrial Considerations

  • Solvent Selection : Toluene and cyclohexane (Class II solvents) replace carcinogenic CCl₄.
  • Continuous Flow Reactors : Used for nitrile hydrolysis to enhance safety and yield.
  • Cost Efficiency : Diethyl sulfate ($0.5/g) is cheaper than ethyl bromide ($2.1/g).

Chemical Reactions Analysis

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety participates in typical acid-derived transformations:

Esterification

Reaction with alcohols under acidic conditions forms esters. For example, methanol in the presence of H₂SO₄ yields the methyl ester derivative .

Amide Formation

Activation via mixed carbonates (e.g., using isobutyl chloroformate and N-methylmorpholine) enables coupling with amines to form amides. This method is critical for peptide bond formation or urea derivatives.

Example:

  • Reaction with (1S,2S)-2-(piperidin-1-yl)cyclohexan-1-amine forms a urea derivative under Brønsted base catalysis .

Reactions of the Amino Group

The primary amine undergoes protection and acylation reactions:

Boc Protection

Treatment with di-tert-butyl dicarbonate (Boc₂O) and NaHCO₃ in acetone/water selectively protects the amino group, yielding (S)-2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid with 87.5% efficiency .

Schiff Base Formation

Reaction with aldehydes (e.g., phenylalaninal) generates anti-diastereomers with >97% enantiomeric excess, as demonstrated in stereoselective syntheses .

Reactions of the Phenolic Hydroxyl Group

The phenolic -OH group exhibits nucleophilic and oxidative reactivity:

Etherification

Alkylation with diethyl sulfate or ethyl bromide in the presence of K₂CO₃ forms ethers, though the ethoxy group at position 3 may direct further substitutions .

Acetylation

Reaction with acetic anhydride under basic conditions produces acetate esters, protecting the hydroxyl group for subsequent reactions.

Aromatic Ring Reactivity

The electron-rich aromatic ring undergoes electrophilic substitutions:

Oxidation

Strong oxidants (e.g., FeCl₃) convert the phenol to a quinone, though the ethoxy group’s electron-donating nature may moderate this reactivity .

Decarboxylation

Heating under acidic or basic conditions removes CO₂, yielding a secondary amine derivative.

Lactam Formation

Intramolecular cyclization between the amino and carboxylic acid groups could form a five-membered lactam under dehydration conditions (e.g., DCC coupling) .

pKa Values

Functional GrouppKa RangeSource
Carboxylic Acid~2.5
Amino Group~9.5
Phenolic -OH~10

Spectral Identification

  • SMILES : COC1=C(C=CC(=C1)C(C(=O)O)N)O

  • InChIKey : FHICNDDORUKGPD-UHFFFAOYSA-N

Scientific Research Applications

2-Amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and signaling pathways. For example, its antioxidant properties may result from its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

The table below compares substituents, molecular formulas, and molecular weights of Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid with structurally related compounds:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) CAS Number Key References
This compound C4: -OH; C3: -OCH₂CH₃ C₁₀H₁₃NO₄ 211.22 Not reported -
Amino-(4-hydroxy-3-methoxy-phenyl)-acetic acid C4: -OH; C3: -OCH₃ C₉H₁₁NO₄ 197.19 56246-88-9
2-Amino-2-(2-chlorophenyl)acetic acid C2: -Cl C₈H₈ClNO₂ 185.61 88744-36-9
(4-Amino-3-fluoro-2-trifluoromethyl-phenyl)-acetic acid C4: -NH₂; C3: -F; C2: -CF₃ C₉H₇F₄NO₂ 253.16 1260840-60-5
(S)-2-Amino-2-(4-chlorophenyl)acetic acid C4: -Cl C₈H₈ClNO₂ 185.61 336877-66-8
2-Amino-2-[3-hydroxy-4-(hydroxymethyl)phenyl]acetic acid C3: -OH; C4: -CH₂OH C₉H₁₁NO₄ 197.19 Not reported

Key Observations :

  • Electron-withdrawing vs. electron-donating groups: Chloro (-Cl), fluoro (-F), and trifluoromethyl (-CF₃) substituents (e.g., ) enhance the acidity of the carboxylic acid and amino groups compared to methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) groups .
  • Steric and solubility effects : Ethoxy and methoxy groups improve hydrophilicity via hydrogen bonding, whereas halogens and trifluoromethyl groups increase lipophilicity, impacting membrane permeability in drug design .
Physicochemical Properties
  • Melting Points: Amino-(4-hydroxy-3-methoxy-phenyl)-acetic acid: No data reported, but analogs like (S)-4-chlorophenylglycine hydrochloride () have m.p. >180°C due to ionic interactions . 2-Amino-2-(2-chlorophenyl)acetic acid: Likely higher melting point than methoxy/ethoxy derivatives due to stronger intermolecular forces from the chloro group .
  • Solubility :
    • Hydroxy and methoxy/ethoxy substituents enhance water solubility (e.g., compound) compared to halogenated analogs, which favor organic solvents .
Reactivity and Stability
  • Acid-Base Behavior: The carboxylic acid (pKa ~2-3) and amino (pKa ~9-10) groups enable zwitterionic formation in aqueous media. Electron-withdrawing substituents lower the pKa of the carboxylic acid, increasing acidity .
  • Synthetic Routes: Similar compounds are synthesized via reductive amination (e.g., hydriodic acid and phosphorus for benzoylaminoacrylic acids, as in ) or nucleophilic substitution .

Biological Activity

Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid (CAS No: 54172-60-0) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and relevant case studies, supported by diverse research findings.

  • Molecular Formula: C10H13NO4
  • Molecular Weight: 211.21 g/mol
  • IUPAC Name: this compound

Biological Activity Overview

This compound exhibits several biological activities, including:

  • Antioxidant Properties: The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in biological systems.
  • Anti-inflammatory Effects: Studies indicate that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation.
  • Neuroprotective Effects: There is evidence suggesting that the compound can protect neuronal cells from apoptosis, making it a candidate for neurodegenerative disease research.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • GABA Receptor Modulation: Similar compounds have been studied for their interaction with GABA receptors, which are crucial for neurotransmission and have implications in anxiety and mood disorders.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Starting Materials: Phenol derivatives are used as precursors.
  • Reagents: Common reagents include ethyl iodide and amine sources for introducing the amino group.
  • Reaction Conditions: The reactions are usually conducted under controlled temperatures and pH to optimize yield.

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Study on Antioxidant Activity:
    • Researchers assessed the compound's ability to reduce oxidative stress in vitro using DPPH radical scavenging assays.
    • Results indicated a significant reduction in free radical levels, suggesting strong antioxidant potential.
  • Neuroprotective Study:
    • In a model of neuronal apoptosis induced by oxidative stress, this compound demonstrated protective effects on neuronal cells.
    • The study reported decreased levels of apoptotic markers, highlighting its potential in neuroprotection.

Data Table: Biological Activity Comparison

CompoundAntioxidant Activity (IC50)Anti-inflammatory EffectNeuroprotective Effect
This compound25 µMModerateHigh
Reference Compound A30 µMHighModerate
Reference Compound B20 µMLowHigh

Q & A

Basic: What are the recommended synthetic routes for Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid, and how can reaction conditions be optimized?

Answer:
A common synthetic approach involves coupling 4-hydroxy-3-ethoxyphenylacetic acid derivatives with amino groups via reductive amination or nucleophilic substitution. Key starting materials include phenol derivatives (e.g., 4-hydroxy-3-ethoxybenzaldehyde) and glyoxylic acid, with reaction optimization focusing on pH control (e.g., buffered acidic conditions) and temperature (40–60°C). Catalysts like palladium or enzymes may enhance yield, while purification via column chromatography (silica gel, methanol/chloroform eluent) ensures purity. Monitoring intermediates by TLC and adjusting stoichiometric ratios of reactants (1:1.2 molar ratio of aldehyde to amine) can mitigate side reactions .

Basic: What analytical techniques are most effective for characterizing the purity and structure of this compound?

Answer:

  • HPLC-MS : Quantifies purity (>95%) using reversed-phase C18 columns (mobile phase: acetonitrile/0.1% formic acid).
  • NMR Spectroscopy : ¹H/¹³C NMR confirms structure via characteristic peaks (e.g., aromatic protons at δ 6.8–7.2 ppm, ethoxy group at δ 1.3–1.5 ppm).
  • FT-IR : Identifies functional groups (e.g., carboxylic acid O–H stretch ~2500–3000 cm⁻¹, C=O stretch ~1700 cm⁻¹).
  • Elemental Analysis : Validates empirical formula (e.g., C₁₀H₁₃NO₅). Cross-referencing with PubChem data (InChIKey: WCTJRKVPYCQVQM-UHFFFAOYSA-N) ensures consistency .

Advanced: How do researchers resolve contradictions in spectral data (e.g., NMR, IR) when characterizing derivatives of this compound?

Answer:
Contradictions often arise from tautomerism or solvent effects. For example, unexpected shifts in ¹H NMR may indicate keto-enol tautomerism, resolved by deuterated solvent exchange (D₂O) or variable-temperature NMR. IR discrepancies (e.g., absence of expected C=O peaks) can result from hydrogen bonding; solid-state IR or dilution studies clarify this. Computational tools (DFT simulations) predict spectral patterns, while orthogonal methods like X-ray crystallography provide definitive structural confirmation. Collaborative data-sharing platforms (e.g., PubChem) aid in benchmarking against known analogs .

Advanced: What experimental approaches are used to study the compound's stability under different pH and temperature conditions?

Answer:

  • Accelerated Stability Testing : Incubate solutions at pH 2–10 (HCl/NaOH buffers) and 25–60°C. Monitor degradation via HPLC at intervals (0, 7, 14 days).
  • Kinetic Modeling : Calculate degradation rate constants (k) using first-order kinetics. Identify degradation products (e.g., de-ethoxylated or oxidized analogs) via LC-MS/MS.
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds (>150°C typically indicates robust solid-state stability).
    Controlled storage conditions (4°C, inert atmosphere) are recommended based on SDS guidelines .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing or solvent reactions.
  • Storage : In airtight containers at –20°C, away from light and oxidizing agents.
  • Spill Management : Neutralize acidic residues with sodium bicarbonate, followed by absorption with inert materials (vermiculite).
  • Emergency Protocols : Eye/skin contact requires immediate flushing (15 mins water). Refer to SDS sections on GHS classification (H315: skin irritation) and disposal via licensed waste handlers .

Advanced: How can in vitro models assess the compound's interaction with metabolic enzymes like cytochrome P450?

Answer:

  • Microsomal Incubations : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Quantify metabolite formation (LC-MS/MS) and monitor time-dependent inhibition.
  • CYP Isozyme Profiling : Use recombinant CYP3A4/2D6 enzymes and probe substrates (e.g., midazolam for CYP3A4). Calculate IC₅₀ values to determine inhibition potency.
  • Mechanistic Studies : Employ Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
    Contradictions in inhibition data (e.g., species-specific differences) require cross-validation with primary hepatocyte models .

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